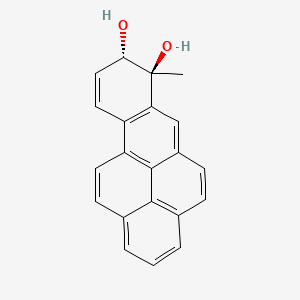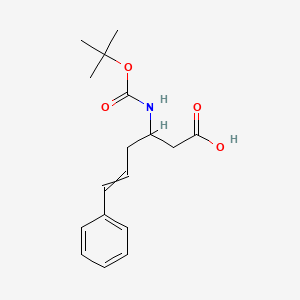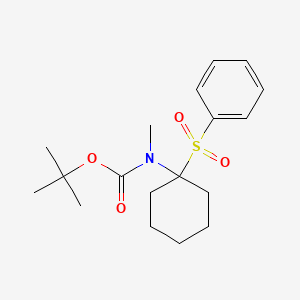
tert-Butyl methyl(1-(phenylsulfonyl)cyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl methyl(1-(phenylsulfonyl)cyclohexyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methyl group, a phenylsulfonyl group, and a cyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl(1-(phenylsulfonyl)cyclohexyl)carbamate typically involves multiple steps. One common method starts with the preparation of the cyclohexyl ring, followed by the introduction of the phenylsulfonyl group. The tert-butyl and methyl groups are then added through a series of reactions involving carbamate formation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl methyl(1-(phenylsulfonyl)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl methyl(1-(phenylsulfonyl)cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in studies involving reaction mechanisms and catalysis .
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein modifications. Its unique structure allows it to interact with specific biological targets .
Medicine
It can be used in the synthesis of drugs that target specific pathways in the body .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl methyl(1-(phenylsulfonyl)cyclohexyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with active sites, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and lead to specific effects.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the phenylsulfonyl group.
Methyl carbamate: Similar but lacks the tert-butyl and phenylsulfonyl groups.
Phenylsulfonyl carbamate: Contains the phenylsulfonyl group but lacks the tert-butyl and methyl groups.
Uniqueness
tert-Butyl methyl(1-(phenylsulfonyl)cyclohexyl)carbamate is unique due to the combination of its structural features. The presence of the tert-butyl, methyl, and phenylsulfonyl groups, along with the cyclohexyl ring, provides distinct reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H27NO4S |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(benzenesulfonyl)cyclohexyl]-N-methylcarbamate |
InChI |
InChI=1S/C18H27NO4S/c1-17(2,3)23-16(20)19(4)18(13-9-6-10-14-18)24(21,22)15-11-7-5-8-12-15/h5,7-8,11-12H,6,9-10,13-14H2,1-4H3 |
Clave InChI |
GKSLKFOLYDFLEF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1(CCCCC1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


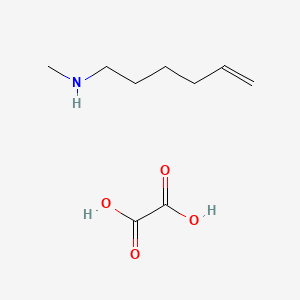
![6-Iodo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12821101.png)
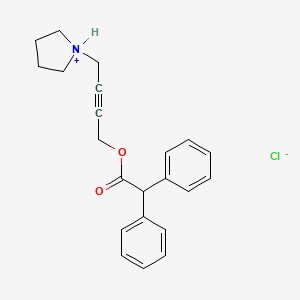
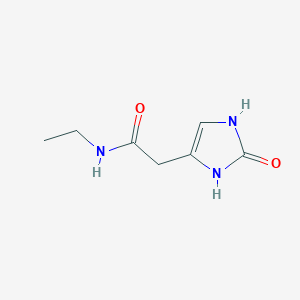
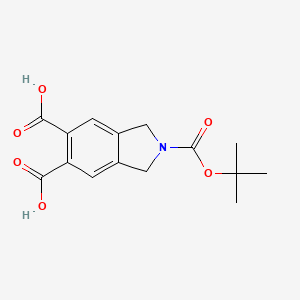
![(3S,8R,9S,10R,13S,14S,16S,17R)-10,13-Dimethyl-16-morpholino-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12821135.png)
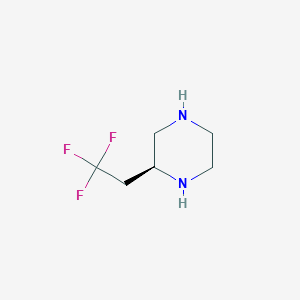

![(5R)-1-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-5-phenylpyrrolidin-2-one](/img/structure/B12821151.png)
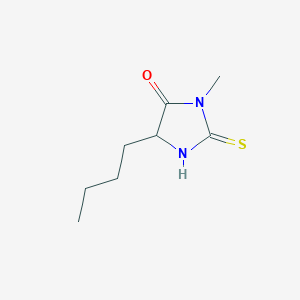

![1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B12821161.png)
